- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal ArrangementsOrganometallics, 2006, 25(6), 1344-1358,
Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
- 4-(2-pyridyl)-2
- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
- 4-dioxobutanoic acid ethyl ester
- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
- ethyldioxopyridinylbutanoate
- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
- Ethyl α,γ-dioxo-2-pyridinebutanoate
- DTXSID20479133
- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
- J-520673
- W17769
- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
- DA-34381
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
- MFCD08056636
- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
- SY027450
- AKOS000210401
- 5Z-0610
- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
- FBIPIHMTJUPZJB-UHFFFAOYSA-N
- SCHEMBL1065225
- 92288-93-2
- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
-
- MDL: MFCD08056636
- インチ: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
- InChIKey: FBIPIHMTJUPZJB-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC
計算された属性
- せいみつぶんしりょう: 221.06900
- どういたいしつりょう: 221.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ゆうかいてん: 70-72°
- PSA: 73.33000
- LogP: 0.78660
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173494-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 5g |
$400 | 2022-03-01 | |
abcr | AB257951-10 g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |
92288-93-2 | 95% | 10 g |
€786.50 | 2023-07-20 | |
Apollo Scientific | OR470834-25g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 25g |
£940.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D293416-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 95% | 5g |
$825 | 2024-07-20 | |
abcr | AB257951-10g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |
92288-93-2 | 95% | 10g |
€786.50 | 2025-02-20 | |
Chemenu | CM173494-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 1g |
$123 | 2022-03-01 | |
Apollo Scientific | OR470834-1g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 1g |
£124.00 | 2025-02-20 | ||
Apollo Scientific | OR470834-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 5g |
£370.00 | 2025-02-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044960-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | >95% | 1g |
2453.0CNY | 2021-07-06 | |
abcr | AB257951-25 g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |
92288-93-2 | 95% | 25 g |
€1,169.90 | 2023-07-20 |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 合成方法
ごうせいかいろ 1
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
ごうせいかいろ 2
1.2 0 °C; 18 h, rt
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral LeishmaniasisJournal of Medicinal Chemistry, 2021, 64(21), 16159-16176,
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- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
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- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 6
- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,
ごうせいかいろ 7
1.2 Reagents: Hydrochloric acid Solvents: Water
- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitorsActa Pharmaceutica Sinica B, 2020, 10(3), 512-528,
ごうせいかいろ 8
1.2 Reagents: Hydrochloric acid Solvents: Water
- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase InhibitorsACS Medicinal Chemistry Letters, 2012, 3(8), 678-682,
ごうせいかいろ 9
- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffoldsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993,
ごうせいかいろ 10
- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,
ごうせいかいろ 12
- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 13
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integraseBioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727,
ごうせいかいろ 14
1.2 Reagents: Water
- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoateに関する追加情報
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate (CAS No. 92288-93-2): A Comprehensive Overview
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate (CAS No. 92288-93-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and has been the subject of extensive studies in recent years.
The molecular structure of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate consists of a butanoate ester moiety linked to a pyridine ring, which contributes to its distinct chemical behavior. The presence of the 2,4-dioxo group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been particularly useful in the development of novel pharmaceutical agents and agrochemicals.
In recent years, researchers have been exploring the potential applications of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate in various therapeutic areas. One notable area of interest is its role in the synthesis of bioactive molecules that target specific biological pathways. For instance, studies have demonstrated its utility in the preparation of compounds with anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of developing treatments for chronic inflammatory diseases and oxidative stress-related conditions.
The pyridine moiety in the structure of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate also contributes to its versatility as a building block in medicinal chemistry. Pyridine-based compounds are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. By incorporating this moiety into synthetic pathways, researchers can design molecules with enhanced pharmacological properties. This approach has led to the discovery of several promising lead compounds that are currently undergoing further investigation.
Advances in computational chemistry and molecular modeling have further facilitated the study of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate. These tools allow researchers to predict the behavior of the compound in different chemical environments and to optimize synthetic routes for maximum efficiency. Such computational studies have provided valuable insights into the reactivity and stability of this compound, guiding experimental efforts and accelerating the development of new derivatives.
The synthesis of Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Recent methodologies have focused on green chemistry principles, emphasizing sustainable solvents and catalysts to minimize environmental impact. These innovations not only improve the efficiency of synthesis but also align with global efforts to promote sustainable chemical practices.
In addition to its pharmaceutical applications, Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate has shown potential in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. Researchers are exploring its use in creating advanced materials for electronics and nanotechnology, where precise control over molecular structure is essential.
The future prospects for Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate are promising, with ongoing research expected to uncover new applications and refine existing synthetic strategies. As our understanding of its chemical behavior continues to grow, so too will its role in advancing both pharmaceuticals and materials science. The compound's versatility and reactivity make it a cornerstone in modern chemical research, driving innovation across multiple disciplines.
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